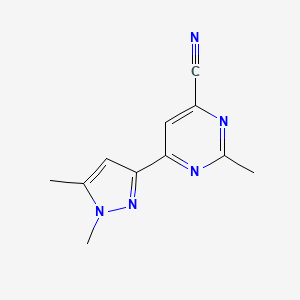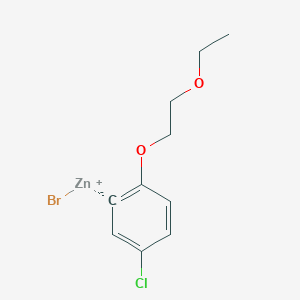
5-Chloro-2-(2-ethoxyethoxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-ethoxyethoxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-chloro-2-(2-ethoxyethoxy)phenylzinc bromide typically involves the reaction of 5-chloro-2-(2-ethoxyethoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-chloro-2-(2-ethoxyethoxy)phenyl bromide+Zn→5-chloro-2-(2-ethoxyethoxy)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-ethoxyethoxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation processes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions. The typical reagents include palladium acetate, triphenylphosphine, and potassium carbonate.
Oxidative Addition: This step involves the addition of the organozinc compound to a palladium catalyst, forming a palladium-zinc complex.
Transmetalation: The transfer of the organic group from zinc to palladium occurs, followed by reductive elimination to form the desired product.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
5-Chloro-2-(2-ethoxyethoxy)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 5-chloro-2-(2-ethoxyethoxy)phenylzinc bromide exerts its effects involves several key steps:
Oxidative Addition: The organozinc compound reacts with a palladium catalyst, forming a palladium-zinc complex.
Transmetalation: The organic group is transferred from zinc to palladium.
Reductive Elimination: The final product is formed through the elimination of the palladium catalyst, regenerating the active catalyst for further reactions.
Comparison with Similar Compounds
5-Chloro-2-(2-ethoxyethoxy)phenylzinc bromide can be compared with other organozinc reagents, such as:
5-Chloro-2-(2-ethoxyethoxy)phenylmagnesium bromide: Similar in structure but uses magnesium instead of zinc, which can affect reactivity and selectivity.
5-Chloro-2-(2-ethoxyethoxy)phenylboronic acid: Used in similar cross-coupling reactions but involves different reaction mechanisms and conditions.
The uniqueness of this compound lies in its ability to participate in a wide range of reactions under mild conditions, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C10H12BrClO2Zn |
|---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-(2-ethoxyethoxy)benzene-5-ide |
InChI |
InChI=1S/C10H12ClO2.BrH.Zn/c1-2-12-7-8-13-10-5-3-9(11)4-6-10;;/h3-5H,2,7-8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UXALOODABZHQGU-UHFFFAOYSA-M |
Canonical SMILES |
CCOCCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B14881937.png)
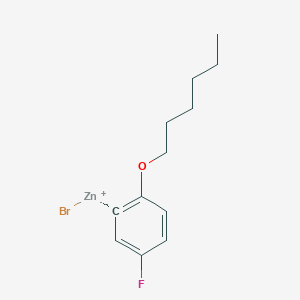
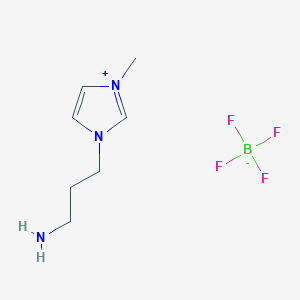
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine](/img/structure/B14881947.png)

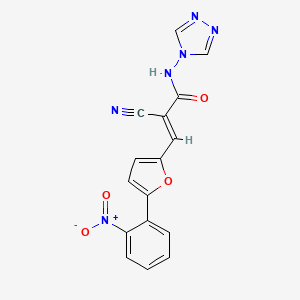


![2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14881995.png)


![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)
![2-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14882036.png)
